Fmoc-D-3-(4-Thiazolyl)-alanine is a specialized amino acid derivative utilized primarily in peptide synthesis. The compound features a fluorene-based protection group, which is essential for the selective deprotection of amino acids during solid-phase peptide synthesis. This compound is notable for its unique thiazole side chain, which imparts specific properties that enhance its utility in biochemical applications.
Fmoc-D-3-(4-Thiazolyl)-alanine is classified as an unusual amino acid. It is synthesized from standard amino acids through chemical modifications that introduce the thiazole moiety. The compound is available from various chemical suppliers, including Chem-Impex International, which lists it with a purity of ≥ 99% .
The synthesis of Fmoc-D-3-(4-Thiazolyl)-alanine typically involves the following steps:
This method leverages solid-phase peptide synthesis techniques, allowing for efficient assembly of peptide sequences incorporating Fmoc-D-3-(4-Thiazolyl)-alanine.
The molecular formula for Fmoc-D-3-(4-Thiazolyl)-alanine is , with a molecular weight of approximately 394.45 g/mol. The compound features a thiazole ring attached to the beta carbon of the alanine moiety, which significantly influences its chemical reactivity and interactions in biological systems.
Fmoc-D-3-(4-Thiazolyl)-alanine participates in various chemical reactions typical of amino acids:
The mechanism of action for Fmoc-D-3-(4-Thiazolyl)-alanine primarily revolves around its role in peptide synthesis:
The compound's stability and reactivity are influenced by its structural components, particularly the thiazole ring's electronic characteristics, which can affect its interaction with various reagents during synthesis .
Fmoc-D-3-(4-Thiazolyl)-alanine is primarily used in:
9-Fluorenylmethoxycarbonyl-D-3-(4-thiazolyl)-alanine serves as a noncanonical amino acid building block in solid-phase peptide synthesis, where its primary function is to introduce thiazole heterocycles into peptide sequences. The 9-fluorenylmethoxycarbonyl group enables iterative coupling cycles through base-mediated deprotection (typically 20% piperidine in dimethylformamide), with the deprotection efficiency monitored via UV absorbance of dibenzofulvene adducts at 301 nm [5]. The thiazolyl side chain necessitates tailored coupling protocols due to potential coordination with metal ions or nucleophilic reactivity. Optimized coupling employs 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate/ethyl cyano(hydroxyimino)acetate in dimethylformamide, achieving >99% coupling efficiency per cycle as verified by quantitative ninhydrin testing [5] [7].
The heterocyclic side chain influences aggregation propensity during chain elongation. Comparative studies with canonical amino acids demonstrate that sequences containing 3-(4-thiazolyl)-D-alanine exhibit reduced β-sheet formation, mitigating chain association in difficult sequences. This property is particularly advantageous in synthesizing hydrophobic peptide segments, where backbone protection schemes may otherwise be required [5].
Table 1: Aggregation Behavior During Solid-Phase Synthesis
Position in Sequence | Canonical Amino Acid | 3-(4-Thiazolyl)-D-alanine | Aggregation Reduction |
---|---|---|---|
N-terminal | Severe aggregation | Moderate aggregation | 40% |
Mid-chain (residues 8-12) | Extreme aggregation | Mild aggregation | 65% |
C-terminal | Moderate aggregation | Minimal aggregation | 75% |
The thiazole nitrogen presents specific protection challenges due to its weak basicity (pKa ~2.5) and potential for metallation during synthesis. Standard 9-fluorenylmethoxycarbonyl-3-(4-thiazolyl)-D-alanine employs no side-chain protection, leveraging the heterocycle's relative stability under basic deprotection conditions. However, in sequences containing aspartic acid or histidine, temporary protection with acid-labile groups like triphenylmethyl becomes necessary to prevent nucleophilic side reactions or aspartimide formation [3] [5].
Orthogonal protection strategies are essential when synthesizing peptides with multiple heterocyclic residues. The triphenylmethyl group (removed with 1% trifluoroacetic acid in dichloromethane) provides effective protection without epimerization risk. Comparative studies show that triphenylmethyl-protected derivatives maintain >99% chiral integrity after 20 coupling cycles, whereas unprotected analogs exhibit up to 8% epimerization in histidine-rich sequences [3] [8]. For peptides requiring native metal-binding functionality, the unprotected thiazole is preferable, as demonstrated in copper(II)-binding peptide studies where triphenylmethyl removal left residual contaminants that reduced metal affinity by 40% [3].
Deprotection kinetics of the 9-fluorenylmethoxycarbonyl group from 3-(4-thiazolyl)-D-alanine follows second-order kinetics with piperidine concentration. At 20°C, the reaction exhibits a rate constant (k₂) of 0.25 M⁻¹s⁻¹, approximately 30% faster than standard 9-fluorenylmethoxycarbonyl-alanine deprotection due to the electron-withdrawing thiazole ring [5] [7]. This necessitates optimized deprotection protocols (20% piperidine in dimethylformamide for 3 minutes) to minimize cumulative side reactions during iterative synthesis. Prolonged exposure beyond 5 minutes promotes thiazole ring opening, generating desulfurized byproducts detectable via liquid chromatography-mass spectrometry at m/z 318.2 [1] [7].
Thermodynamic parameters reveal an activation energy (ΔG‡) of 18.3 kcal/mol for deprotection, with negative entropy (ΔS‡ = -12.5 eu) indicating an ordered transition state. Optical rotation monitoring confirms chiral integrity remains >99.5% under standard deprotection conditions ([α]²⁵D = 13 ± 1.5° at c=1 in methanol) [1] [6]. However, aspartimide formation becomes significant (>15%) in -Asp-3-(4-thiazolyl)-D-alanine- sequences due to thiazole-mediated intramolecular catalysis. This is suppressed by incorporating pseudoproline dipeptides or using 4-methoxybenzyl protection at aspartic acid, reducing aspartimide to <2% [5].
Industrial-scale production faces three primary challenges: (1) Crystallization control of the hydrophobic building block; (2) Maintaining optical purity during multikilogram coupling; and (3) Economic constraints in purification. The compound's low aqueous solubility (0.8 mg/mL at 25°C) necessitates solvent optimization for crystallization, with ethyl acetate/hexane (3:7) yielding >99% pure crystals with 85% recovery [1] [8]. Chiral integrity is compromised above 35°C during extended coupling steps, with epimerization reaching 5% after 8 hours. Kinetic control via low-temperature activation (0-5°C) with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate/1-hydroxy-7-azabenzotriazole maintains D-configuration >99.9% at manufacturing scales [5].
The compound's application in metallopeptide synthesis adds purification complexity. Current good manufacturing practice requires stringent metal residue limits (<10 ppm), achieved through chelating resin treatment during solid-phase cleavage. Process economics are significantly influenced by the 4-thiazolylalanine moiety's cost structure, which contributes 70% of raw material expenses in therapeutic peptide production. Advances in thiazole ring synthesis promise 30% cost reduction while maintaining the stringent purity standards required for solid-phase peptide synthesis (≥99% by high-performance liquid chromatography, <0.02% acetic acid content) [3] [5] [8].
Table 2: Industrial Synthesis Parameters and Specifications
Parameter | Laboratory Scale | Pilot Scale | cGMP Scale | Criticality |
---|---|---|---|---|
Purity by HPLC | ≥98% | ≥99% | ≥99.5% | Critical |
Chiral purity (D-enantiomer) | ≥99% | ≥99.5% | ≥99.9% | Critical |
Residual solvent (DMF) | <500 ppm | <300 ppm | <50 ppm | High |
Heavy metals | <20 ppm | <10 ppm | <5 ppm | High |
Water content (KF) | <0.5% | <0.3% | <0.1% | Medium |
Cost per kilogram | $8,500 | $5,200 | $3,800 | Economic driver |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0